N-(3-chloro-4-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H15ClN4O3S and its molecular weight is 426.88. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H15ClN4O3S with a molecular weight of 426.9 g/mol. The compound features a thiazole ring and an oxadiazole moiety, both of which are known for their biological significance.
Property | Value |
---|---|
Molecular Formula | C20H15ClN4O3S |
Molecular Weight | 426.9 g/mol |
CAS Number | 1251617-41-0 |
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and oxadiazole structures exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit various enzymes and growth factors involved in cancer progression, such as telomerase and topoisomerase . Specific tests on similar compounds have demonstrated IC50 values in the low micromolar range against several cancer cell lines .
In a study involving thiazole derivatives, compounds similar to this compound were tested against human cancer cell lines. The results showed promising cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Thiazoles are widely recognized for their antibacterial properties. Studies have shown that thiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, similar thiazole compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
Anticonvulsant Activity
The presence of specific substituents in thiazole compounds has been linked to anticonvulsant effects. In particular, the incorporation of electron-donating groups has been associated with enhanced activity in picrotoxin-induced convulsion models . While specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole and oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their anticancer activity across multiple cell lines. Compounds with similar structures exhibited significant cytotoxicity with varying degrees of selectivity .
- Mechanistic Studies : Research indicated that the mechanism of action for these compounds often involves the disruption of cellular processes through enzyme inhibition .
- Comparative Analysis : A comparative analysis of various thiazole derivatives showed that modifications at specific positions significantly influenced biological activity. For instance, the introduction of methoxy or chloro groups enhanced anticancer properties compared to unsubstituted analogs .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3S/c1-27-16-8-7-13(9-14(16)21)22-20(26)15-11-29-18(23-15)10-17-24-19(25-28-17)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCBTXQPLHPOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.